molecular formula C6H10O3 B8304531 Methyl 2-ethyloxirane-2-carboxylate

Methyl 2-ethyloxirane-2-carboxylate

Cat. No.: B8304531
M. Wt: 130.14 g/mol
InChI Key: YODDPJLCFWOVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethyloxirane-2-carboxylate is an epoxide-containing ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Its structure features a methyl ester group and an ethyl substituent on the oxirane (epoxide) ring. This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its reactive epoxide moiety, which enables participation in ring-opening reactions .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 2-ethyloxirane-2-carboxylate

InChI

InChI=1S/C6H10O3/c1-3-6(4-9-6)5(7)8-2/h3-4H2,1-2H3

InChI Key

YODDPJLCFWOVSW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxirane) Ester Group Key Applications
This compound C₇H₁₂O₃ 144.17 Ethyl Methyl Pharmaceutical intermediates
Methyl 2-methyloxirane-2-carboxylate C₅H₈O₃ 116.12 Methyl Methyl Research, specialty synthesis
Ethyl oxirane-2-carboxylate C₅H₈O₃ 116.12 None Ethyl API synthesis
Ethyl 2-methyloxirane-2-carboxylate C₆H₁₀O₃ 130.14 Methyl Ethyl Life science products
Ethyl (2R)-2-ethyloxirane-2-carboxylate C₇H₁₂O₃ 144.17 Ethyl (R-configuration) Ethyl Chiral synthesis
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate C₁₁H₁₂O₃ 192.21 Phenyl, Methyl Methyl Complex organic molecules

Key Observations :

  • Substituent Effects: Ethyl vs. Phenyl Group: The phenyl-substituted analog (C₁₁H₁₂O₃) exhibits higher molecular weight and enhanced rigidity, making it suitable for synthesizing aromatic or bioactive compounds .
  • Ester Group : Ethyl esters (e.g., Ethyl oxirane-2-carboxylate) are generally more lipophilic than methyl esters, influencing solubility and hydrolysis rates .

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